![molecular formula C16H16ClNO2 B2680084 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232816-37-3](/img/structure/B2680084.png)
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol
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Description
The compound “2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new Schiff base compound, (E)-2-[(2-bromophenylimino)methyl]-4,6-dichloro-3-methoxyphenol, was obtained from the condensation reaction of 3,5-dichloro-2-hydroxy-6-methoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. A study on a similar compound, (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, reported the synthesis, crystal structure, spectroscopic characterization, chemical activity, and molecular docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 . Further properties such as melting point, boiling point, solubility, and spectral data could be determined experimentally.Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves various chemical reactions yielding a product characterized through spectroscopic methods and single-crystal X-ray diffraction. Theoretical calculations, such as Density Functional Theory (DFT), further assist in understanding its geometrical parameters and chemical activity. For instance, Demircioğlu's study emphasizes the successful synthesis and characterization, highlighting the importance of Hirshfeld surface analysis to understand intermolecular interactions (Demircioğlu, 2021).
Molecular Docking and Potential Biological Applications
Research has also focused on molecular docking studies to explore the binding nature of the compound with DNA structures, suggesting potential biological applications. These studies indicate the compound's interaction with DNA bases, hinting at its applicability in medicinal chemistry and drug design (Demircioğlu, 2021).
Antibacterial and Antioxidant Activities
Further studies have explored the compound's derivatives for their antibacterial and antioxidant activities, demonstrating significant effects against various multi-drug resistance organisms. Such research underscores the potential of these compounds in developing new therapeutic agents or additives in food and pharmaceutical industries (Oloyede-Akinsulere et al., 2018).
Nonlinear Optical (NLO) Properties
The exploration of nonlinear optical properties in Schiff base compounds, including derivatives of the compound , has revealed promising results for NLO applications. These findings suggest potential uses in the development of optical materials and technologies (Ashfaq et al., 2022).
Liquid Crystalline Properties
Investigations into the liquid crystalline properties of certain derivatives have provided insights into their mesomorphic behavior, offering applications in the fields of liquid crystal technology and materials science (Thaker et al., 2012).
properties
IUPAC Name |
2-[(4-chloro-2-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVPSCCAGLWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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